3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2059944-43-1
VCID: VC2611830
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid

CAS No.: 2059944-43-1

Cat. No.: VC2611830

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid - 2059944-43-1

Specification

CAS No. 2059944-43-1
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Standard InChI Key RYVCMFUUIKAHPI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCCOC1)C(=O)O

Introduction

Structural Characterization

Chemical Identity

3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is an organic compound containing an oxane ring (a six-membered saturated oxygen-containing heterocycle, also known as tetrahydropyran) with two substituents at the 3-position: a carboxylic acid group and an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group.

PropertyValue
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Functional GroupsCarboxylic acid, Boc-protected amine, oxane ring
Structural ClassificationHeterocyclic carboxylic acid with protected amine
StereochemistryPotential stereocenter at C-3 position

Chemical Properties

Physical Properties

The physical properties of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid are influenced by its functional groups and heterocyclic structure:

PropertyExpected ValueBasis for Estimation
Physical StateWhite to off-white crystalline solidCommon for Boc-protected amino acids and derivatives
Melting Point120-150°CEstimated based on similar Boc-protected compounds
SolubilitySoluble in DMF, DMSO; partially soluble in alcohols; limited water solubility at neutral pH; increased water solubility at basic pHBased on functional group analysis
LogP1.5-2.5Estimated from structure (Boc group increases lipophilicity, carboxylic acid increases hydrophilicity)
pKa~4-5 (carboxylic acid)Typical for carboxylic acids, may be influenced by neighboring groups
Optical RotationIf synthesized as single enantiomer, would exhibit optical activityDue to potential stereocenter at C-3

The compound would likely demonstrate amphoteric properties due to the presence of both acidic (carboxylic acid) and basic (amine, after deprotection) functional groups. This characteristic would influence its solubility profile across different pH values, with increased solubility in alkaline conditions due to carboxylate formation.

Reactivity

The reactivity profile of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is primarily determined by its three main functional components:

  • Carboxylic Acid Reactivity:

    • Nucleophilic acyl substitution reactions (esterification, amide formation)

    • Salt formation with bases

    • Decarboxylation under harsh conditions

    • Reduction to primary alcohol with appropriate reducing agents

  • Boc-Protected Amine Reactivity:

    • Selective deprotection under acidic conditions (TFA, HCl in dioxane)

    • Stability under basic and neutral conditions

    • Once deprotected, the free amine can participate in reductive amination, acylation, and other amine-specific reactions

  • Oxane Ring Reactivity:

    • Relative stability to mild acidic and basic conditions

    • Potential for ring-opening under strong acidic conditions

    • Possible coordination with Lewis acids through the oxygen atom

The primary synthetic handles for this compound would be the carboxylic acid group and the protected amine functionality, allowing for selective modifications to create more complex molecules.

Stability

Understanding the stability profile of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is crucial for proper handling, storage, and application:

ConditionStabilityPotential Degradation Pathways
Acidic ConditionsModerate to LowBoc deprotection (rapid in strong acids like TFA), possible oxane ring opening in strong acids
Basic ConditionsGoodCarboxylate formation, generally stable but potential for racemization if stereocenter present
Neutral ConditionsGoodGenerally stable at room temperature
Oxidative ConditionsGoodOxane ring resistant to mild oxidation
Reductive ConditionsModeratePotential reduction of carboxylic acid group with strong reducing agents
Elevated TemperatureModerateRisk of decarboxylation and Boc group decomposition above 80°C
LightGoodNo photoactive chromophores present
Long-term StorageStore at -20°C under inert atmosphereRecommended to prevent gradual degradation

For optimal stability, the compound should be stored as a dry solid in a sealed container at low temperature (-20°C), protected from moisture and air. When in solution, exposure to acidic conditions should be minimized to prevent Boc deprotection.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid can be approached through several strategic routes, each with distinct advantages and challenges:

Route A: Functionalization of Oxane-3-carboxylic acid

  • Bromination at the 3-position of oxane-3-carboxylic acid

  • Nucleophilic substitution with azide

  • Reduction of azide to amine

  • Boc protection of the resulting amine

Route B: Construction from Functionalized Precursors

  • Preparation of a suitably functionalized open-chain precursor with protected amine and carboxylic acid functionalities

  • Cyclization to form the oxane ring

  • Functional group adjustments as needed

Route C: Via 3-(Aminomethyl)oxane-3-carboxylic acid

  • Synthesis of 3-(cyanomethyl)oxane-3-carboxylic acid or its ester

  • Reduction of the nitrile to amine

  • Selective Boc protection of the amine

Reaction Conditions

The key reactions in the synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid require carefully controlled conditions:

Reaction StepReagentsConditionsConsiderations
Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Et₃N or DMAPTHF or DCM, 0-25°C, 2-4hMaintain pH 7-9; avoid acidic conditions
Nitrile ReductionH₂/Raney Ni or LiAlH₄ or BH₃·THFTHF or MeOH, 0-25°C (or 40-60°C for hydrogenation)Control temperature to prevent over-reduction
Ester HydrolysisLiOH or NaOHTHF/H₂O or MeOH/H₂O, 0-25°C, 2-4hMonitor by TLC to prevent Boc deprotection
CyclizationLewis acid catalysts or base-promotedSolvent depending on mechanism, typically THF or tolueneControl dilution to favor intramolecular reaction

The Boc protection step is particularly critical and typically achieves high yields (>85%) when performed with Boc₂O in the presence of a tertiary amine base. The reaction can be performed in various solvents, including water/dioxane mixtures, THF, or dichloromethane, with reaction times ranging from 1-4 hours depending on substrate reactivity.

Purification Methods

Effective purification is essential for obtaining high-quality 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:

Purification TechniqueApplicationSpecific ConditionsExpected Outcome
Column ChromatographyIntermediate and final product purificationSilica gel; EtOAc/hexanes for protected intermediates; DCM/MeOH (95:5) for final compound>95% purity
RecrystallizationFinal product purificationEtOAc/hexanes or DCM/hexanesHigh purity crystalline material
Acid-Base ExtractionSeparation of carboxylic acids from neutral compoundsAqueous NaHCO₃ extraction at pH 8-9Isolation of carboxylic acid as sodium salt
Preparative HPLCHigh-purity final productC18 column; H₂O/ACN gradient with 0.1% formic acid>99% purity
Salt FormationPurification via crystalline saltForm calcium or sodium saltCrystalline material

The choice of purification method depends on the scale of synthesis and the required purity. For analytical or biological studies, HPLC purification may be necessary to achieve >99% purity, while for synthetic intermediate purposes, column chromatography typically provides sufficient purity.

Applications and Research Findings

Medicinal Chemistry Applications

The structural features of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid suggest several potential applications in medicinal chemistry:

  • Peptidomimetic Building Block: The rigid oxane ring with a carboxylic acid and protected amine functionality makes this compound valuable for the design of peptidomimetics that can enhance metabolic stability and provide specific conformational constraints.

  • Enzyme Inhibitor Development: The compound's structural features make it suitable as a building block for designing inhibitors of proteases, hydrolases, and other enzyme classes that recognize carboxylic acid or amine functionalities.

  • Pharmaceutical Intermediate: Following Boc deprotection, the free amine can serve as an attachment point for drug molecules, potentially improving their pharmacokinetic properties through the addition of the oxane ring system.

  • Scaffold for Fragment-Based Drug Discovery: The oxane core with its functional groups provides a useful fragment for building larger molecules with specific pharmacological properties.

These applications leverage the compound's conformational properties, functional group placement, and potential for further derivatization.

Research Findings

While specific research on 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid is limited in the available literature, studies on structurally related compounds provide insights into potential research directions:

  • Heterocyclic Carboxylic Acids as Enzyme Inhibitors: Compounds containing heterocyclic rings with carboxylic acid functionalities have demonstrated inhibitory activity against various enzymes, including metalloproteases and serine proteases.

  • Oxane-Containing Compounds in Drug Discovery: Tetrahydropyran (oxane) rings appear in numerous bioactive molecules and approved drugs, providing favorable pharmacokinetic properties and conformational constraints.

  • Boc-Protected Amino Acids in Peptide Synthesis: The use of Boc-protected amino acids and their derivatives has been extensively studied in peptide synthesis, with particular attention to stereoselective methods and coupling efficiency.

The structural analogue 3-([(Tert-butoxy)carbonyl]amino)thiane-3-carboxylic acid has shown antimicrobial activity against various bacterial strains, suggesting that the oxane counterpart might exhibit similar biological activities, though with potentially different potency and selectivity profiles.

Biological Activities

The potential biological activities of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid can be postulated based on its structural features and the known activities of related compounds:

Biological ActivityMechanistic RationalePotential ApplicationsTesting Methods
AntimicrobialCarboxylic acid functionality interacting with bacterial cell wall componentsTreatment of bacterial infectionsMinimum Inhibitory Concentration (MIC) assays
Enzyme InhibitionStructural similarity to enzyme substratesTreatment of diseases involving enzymatic dysregulationEnzyme activity assays, kinetic studies
Anti-inflammatoryModulation of inflammatory pathwaysManagement of inflammatory conditionsIn vitro inflammatory models, cytokine assays
Metabolic Stability EnhancementOxane ring conferring resistance to metabolic degradationImproving drug pharmacokineticsLiver microsome stability assays

To determine the actual biological activity profile of this compound, comprehensive screening would be necessary, including antimicrobial susceptibility testing, enzyme inhibition assays, and cellular toxicity evaluations.

Analytical Methods

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would be expected to show:

  • Tert-butyl protons: singlet at approximately 1.4 ppm (9H)

  • Oxane ring protons: complex multiplets at 1.5-4.0 ppm

  • Methylene protons adjacent to nitrogen: doublet or multiplet at approximately 3.2-3.5 ppm (2H)

  • NH proton: broad signal at approximately 5.0-5.5 ppm (1H)

  • Carboxylic acid proton: broad signal at approximately 10-12 ppm (1H)

¹³C NMR would be expected to show:

  • Tert-butyl methyl carbons: approximately 28 ppm

  • Tert-butyl quaternary carbon: approximately 79-80 ppm

  • Oxane ring carbons: 20-80 ppm range

  • Methylene carbon adjacent to nitrogen: approximately 40-45 ppm

  • Carbamate carbonyl carbon: approximately 155-160 ppm

  • Carboxylic acid carbonyl carbon: approximately 170-180 ppm

Mass Spectrometry

  • Expected molecular ion peak [M+H]⁺ at m/z 260.3

  • Characteristic fragmentation pattern including:

    • Loss of t-butyl group (m/z 204.2)

    • Loss of Boc group (m/z 160.2)

    • Loss of CO₂ (m/z 216.3)

Infrared Spectroscopy

  • O-H stretching (carboxylic acid): broad band at 2500-3300 cm⁻¹

  • N-H stretching: approximately 3300-3500 cm⁻¹

  • C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

  • C=O stretching (carbamate): 1680-1700 cm⁻¹

  • C-O stretching (oxane, carboxylic acid, carbamate): multiple bands at 1000-1300 cm⁻¹

Chromatographic Methods

Various chromatographic techniques can be employed for the analysis and purification of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:

High-Performance Liquid Chromatography (HPLC)

ParameterRecommended ConditionsRationale
ColumnC18 reversed-phase, 150 × 4.6 mm, 5 μmSuitable for moderately polar compounds
Mobile PhaseGradient of water and acetonitrile with 0.1% formic acidAccommodates compound's polarity range
Flow Rate1.0 mL/minStandard analytical flow rate
DetectionUV at 210-220 nmOptimal for carbamate and carboxylic acid functionalities
Retention TimeApproximately 5-10 minutesDependent on specific gradient conditions

Thin-Layer Chromatography (TLC)

ParameterRecommended ConditionsVisualization
Stationary PhaseSilica gel 60 F₂₅₄Standard for organic compounds
Mobile PhaseDCM/MeOH (9:1) or EtOAc/hexanes/AcOH (50:50:1)Suitable for carboxylic acids
VisualizationUV (254 nm), ninhydrin after Boc deprotection, or KMnO₄Multiple detection methods ensure reliable analysis
Rf ValueApproximately 0.3-0.5 in DCM/MeOH (9:1)Estimated based on similar compounds

Quality Control

Rigorous quality control procedures are essential for ensuring the identity, purity, and consistency of 3-({[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid:

Quality ParameterAnalytical MethodAcceptance Criteria
Chemical PurityHPLC≥95% area under curve
Identity ConfirmationNMR, MS, IRSpectral match with reference standards
Water ContentKarl Fischer titration≤0.5% w/w
Residual SolventsHeadspace GCWithin ICH Q3C guidelines
Elemental AnalysisCHN analysisWithin ±0.4% of theoretical values
Optical RotationPolarimetry (if chiral)Within established range for single enantiomer
AppearanceVisual inspectionWhite to off-white solid
Melting PointDifferential Scanning CalorimetryWithin ±2°C of established range

For research-grade material, HPLC purity of ≥95% is typically acceptable, while pharmaceutical applications may require ≥99% purity with more stringent criteria for impurities. Chiral HPLC analysis would be necessary if the compound is produced as a single enantiomer.

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